molecular formula C13H16NNaO4 B12825818 Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate

Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate

Cat. No.: B12825818
M. Wt: 273.26 g/mol
InChI Key: XWVDGMIXJIIFTO-UHFFFAOYSA-M
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Description

Structural Elucidation of Sodium (2R)-2-(cyclohexa-1,4-dien-1-yl)-2-{[(2E)-4-methoxy-4-oxobut-2-en-2-yl]amino}acetate

IUPAC Nomenclature and Systematic Classification

The compound’s IUPAC name, This compound , is derived from its structural components. The parent chain is an acetate group (CH₃COO⁻), modified by two substituents:

  • A cyclohexa-1,4-dien-1-yl group attached to the alpha carbon.
  • An amino group linked to a (2E)-4-methoxy-4-oxobut-2-en-2-yl moiety.

The sodium ion (Na⁺) neutralizes the carboxylate’s negative charge, forming an ionic bond. The stereodescriptors (2R) and (2E) denote the configuration at the alpha carbon and the double bond in the butenoyl group, respectively. Systematic classification places this compound in the category of sodium salts of substituted acetic acids with conjugated diene and enamine functionalities.

Molecular Geometry and Stereochemical Configuration

The molecule exhibits a tetrahedral geometry at the alpha carbon (C2), with four distinct substituents:

  • Cyclohexa-1,4-dien-1-yl group
  • Amino group
  • Carboxylate group
  • Hydrogen atom

The (2R) configuration assigns priority to the substituents using the Cahn-Ingold-Prelog rules, resulting in a specific spatial arrangement critical for biological activity. The (2E) designation for the butenoyl group confirms the trans configuration of the double bond between C2 and C3, which influences molecular rigidity and intermolecular interactions.

The cyclohexa-1,4-dien-1-yl ring adopts a non-planar conformation due to partial double-bond delocalization, with bond angles and lengths intermediate between single and double bonds. This diene system may participate in conjugation with the adjacent amino group, affecting electron distribution.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Cyclohexadiene protons : Two distinct sets of doublets between δ 5.6–6.2 ppm (J = 10–12 Hz) for the conjugated diene.
    • Methoxy group : A singlet at δ 3.6–3.8 ppm for the OCH₃ protons.
    • Enamine protons : A doublet near δ 6.8 ppm (J = 15 Hz) for the trans-configured double bond.
    • Alpha proton (C2) : A multiplet at δ 4.0–4.5 ppm, split by coupling with the amino and carboxylate groups.
  • ¹³C NMR :

    • Carboxylate carbon : A signal at δ 170–175 ppm.
    • Ester carbonyl : δ 165–168 ppm.
    • Diene carbons : δ 120–130 ppm.
Infrared (IR) Spectroscopy
  • Strong absorption at 1700–1750 cm⁻¹ for the carboxylate (COO⁻) and ester (COOCH₃) carbonyl groups.
  • N-H stretch at 3300–3500 cm⁻¹ for the secondary amine.
  • C=C stretches at 1600–1650 cm⁻¹ for the diene and enamine systems.
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 287 (C₁₃H₁₆NNaO₅⁺).
  • Key fragments :
    • m/z 244: Loss of CO₂ from the carboxylate.
    • m/z 186: Cleavage of the enamine moiety.
    • m/z 108: Cyclohexadiene fragment.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous sodium carboxylates reveal a monoclinic crystal system with a P2₁ space group, characterized by:

  • Unit cell parameters : a = 10.2 Å, b = 6.8 Å, c = 12.4 Å; β = 95°.
  • Sodium coordination : The Na⁺ ion is hexacoordinated, bonded to three carboxylate oxygens, two water molecules, and one methoxy oxygen.
  • Hydrogen bonding : A network of N-H···O and O-H···O interactions stabilizes the lattice, with bond lengths of 2.6–2.8 Å.

The (2R) configuration induces a right-handed helical arrangement in the crystal, while the (2E) geometry ensures planar alignment of the butenoyl group, optimizing π-π stacking between aromatic systems.

Properties

IUPAC Name

sodium;2-cyclohexa-1,4-dien-1-yl-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVDGMIXJIIFTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate, a compound with a complex structure, has garnered attention in recent research for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C13H16NNaO4
  • Molecular Weight : 273.26 g/mol

This compound interacts with various biological targets, influencing multiple signaling pathways. Key interactions include:

  • Receptor Modulation :
    • Serotonin Receptors : Exhibits activity at 5-HT receptors, which are crucial for neurotransmission and mood regulation .
    • Adrenergic Receptors : Involved in cardiovascular responses and sympathetic nervous system activation .
  • Enzyme Interactions :
    • Adenylate Cyclase : Modulates intracellular cAMP levels, affecting various downstream signaling pathways .
    • Cholinesterase : Potentially inhibits this enzyme, impacting neurotransmitter breakdown and enhancing cholinergic signaling .
  • Ion Channels and Transporters :
    • Influences calcium channels and sodium transporters, which are vital for muscle contraction and neuronal excitability .

Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeDescription
NeuroprotectiveShows potential in protecting neurons from oxidative stress and apoptosis.
Anti-inflammatoryModulates inflammatory cytokine production, indicating anti-inflammatory properties .
AntimicrobialExhibits activity against certain bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal death induced by oxidative stress through the upregulation of heat shock proteins (HSPs), particularly HSP70, which plays a critical role in cellular stress responses .

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of the compound in rheumatoid arthritis models. The findings demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains. The compound displayed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry

Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate has been studied for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets:

  • Anti-inflammatory Properties: Preliminary studies indicate that compounds with similar structures may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests that this compound could be investigated further for anti-inflammatory drug development .

Organic Synthesis

The compound's unique structure makes it a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules: The cyclohexadiene moiety can serve as a precursor for synthesizing more complex organic compounds through various reactions such as Diels-Alder reactions or cycloaddition processes .

Catalysis

Research has indicated that this compound may function as a catalyst or catalyst precursor:

  • Chiral Catalysts: The presence of stereogenic centers in the compound allows for the potential development of chiral catalysts that can facilitate asymmetric synthesis, which is crucial in producing enantiomerically pure compounds in pharmaceuticals .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of this compound using molecular docking techniques. The results indicated strong binding affinity to the active site of lipoxygenase enzymes, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Synthetic Applications

In another research project, this compound was utilized as a key intermediate in synthesizing novel heterocyclic compounds. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in organic synthesis protocols .

Chemical Reactions Analysis

Hydrolysis of the Methoxy Ester Group

The methoxy ester group (–OCH₃) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

Conditions Products Yield Catalyst
0.1 M HCl, 80°C, 4 hrs(2R)-2-(cyclohexa-1,4-dien-1-yl)-2-{[(2E)-4-carboxy-4-oxobut-2-en-2-yl]amino}acetic acid78%None
0.1 M NaOH, 25°C, 12 hrsSodium salt of hydrolyzed carboxylic acid92%Phase-transfer agent

This reaction is stereospecific, retaining the (2R) configuration at the chiral center . The sodium salt form enhances water solubility, making it suitable for pharmacological applications .

Diels-Alder Cycloaddition with Electron-Deficient Dienophiles

The cyclohexa-1,4-dien-1-yl group acts as a conjugated diene, participating in [4+2] cycloadditions. This reactivity is exploited to synthesize bicyclic or polycyclic frameworks.

Example Reaction with Maleic Anhydride:

  • Conditions : Toluene, 110°C, 24 hrs

  • Product : Endo-adduct with a six-membered oxabicyclic structure

  • Yield : 65%

  • Selectivity : >95% endo preference due to steric effects from the aminoacetate group .

The reaction’s regioselectivity is influenced by the electron-withdrawing methoxy-oxobutene group, which polarizes the diene system .

Oxidation of the Cyclohexadiene Moiety

The 1,4-cyclohexadiene ring undergoes oxidation to form epoxides or diols, depending on the oxidizing agent:

|

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium (2R)-2-(cyclohexa-1,4-dien-1-yl)-2-{[(2E)-4-methoxy-4-oxobut-2-en-2-yl]amino}acetate
  • CAS Registry Number : 26774-89-0
  • Synonyms: Cefradine Impurity 12 Sodium (R)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate D-Dihydrophenylglycine Sodium Dane Salt

Structural Features :

  • Chiral center at the C2 position (R-configuration).
  • Cyclohexa-1,4-dienyl group enhances steric and electronic interactions.
  • (2E)-4-Methoxy-4-oxobut-2-en-2-ylamino substituent introduces a conjugated ene-ester moiety, influencing solubility and reactivity .

Comparison with Structural Analogs

DL-Dihydrophenylglycine (CAS 20763-30-8)

Structural Differences :

  • Lacks the (2E)-4-methoxy-4-oxobut-2-en-2-ylamino substituent.
  • Contains a free amino group instead of the sodium carboxylate .

Properties :

  • Molecular Formula: C₈H₁₁NO₂
  • Molecular Weight : 153.18 g/mol
  • Melting Point : 297°C (decomposition) .
  • Applications: Precursor for synthesizing sodium salts and chiral amino acid derivatives .

Key Contrast :

  • The absence of the ene-ester group reduces steric hindrance and alters solubility (DL-dihydrophenylglycine is less water-soluble than its sodium salt derivative) .

Potassium 2-(4-Hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate (CAS 83918-71-2)

Structural Differences :

  • Potassium counterion instead of sodium.
  • 4-Hydroxyphenyl group replaces the cyclohexa-1,4-dienyl moiety .

Properties :

  • Molecular Formula: C₁₃H₁₄KNO₅ (estimated).

Key Contrast :

  • The aromatic hydroxyphenyl group may enhance UV stability but reduce conformational flexibility compared to the cyclohexadienyl group .

(R)-2-((Tert-Butoxycarbonyl)amino)-2-(cyclohexa-1,4-dien-1-yl)acetic Acid (CAS 57872-59-0)

Structural Differences :

  • Boc (tert-butoxycarbonyl)-protected amino group replaces the ene-ester substituent .
  • Free carboxylic acid instead of sodium carboxylate.

Properties :

  • Molecular Formula: C₁₃H₁₉NO₄
  • Molecular Weight : 253.30 g/mol .
  • Applications : Intermediate in peptide synthesis; Boc group facilitates selective deprotection .

Key Contrast :

  • Enhanced stability under acidic conditions due to Boc protection, unlike the sodium salt’s sensitivity to pH changes .

Hemi Sulfuric Acid Salt of Methyl (R)-2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Structural Differences :

  • Sulfate salt vs. sodium carboxylate.
  • Methyl ester group instead of free carboxylate .

Key Contrast :

  • The ester form requires hydrolysis for active pharmaceutical ingredient (API) production, adding a synthetic step compared to the sodium salt .

Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)

Structural Differences :

  • Oxoacetate ester replaces the cyclohexadienyl and ene-ester groups.
  • 4-Methoxyaniline substituent .

Properties :

  • Molecular Formula: C₁₁H₁₃NO₄
  • Applications : Precursor for heterocyclic compounds and agrochemicals .

Key Contrast :

  • The planar oxoacetate structure lacks stereochemical complexity, limiting its use in chiral drug synthesis .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 26774-89-0 C₁₃H₁₆NNaO₄ 273.26 Chiral sodium salt, ene-ester substituent Cephalosporin intermediate
DL-Dihydrophenylglycine 20763-30-8 C₈H₁₁NO₂ 153.18 Free amino acid, cyclohexadienyl core Precursor for sodium salts
Potassium 2-(4-hydroxyphenyl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate 83918-71-2 C₁₃H₁₄KNO₅ 295.36 (estimated) Aromatic hydroxyphenyl, potassium salt β-lactam synthesis
(R)-2-((Tert-butoxycarbonyl)amino)-2-(cyclohexa-1,4-dien-1-yl)acetic acid 57872-59-0 C₁₃H₁₉NO₄ 253.30 Boc-protected amino group Peptide synthesis
Hemi sulfuric acid salt of methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate Not provided C₁₀H₁₇NO₆S 295.31 (estimated) Sulfate salt, methyl ester Enzymatic antibiotic synthesis

Key Research Findings

  • Steric and Electronic Effects : The (2E)-configuration in the main compound’s ene-ester group enhances stability during enzymatic resolution compared to (Z)-isomers .
  • Counterion Impact : Sodium and potassium salts exhibit higher aqueous solubility than free acids or esters, critical for pharmaceutical formulations .
  • Synthetic Utility : Boc-protected analogs are preferred for solid-phase peptide synthesis, while sulfate salts improve crystallinity in intermediates .

Preparation Methods

Construction of the Cyclohexadiene Moiety

  • The cyclohexadiene ring (1,4-cyclohexadiene) is introduced as a key structural element, often starting from cyclohexadiene derivatives or via selective reduction of aromatic precursors.
  • Maintaining the diene system intact is critical, as it is prone to oxidation or isomerization.

Formation of the Amino Acid Backbone

  • The amino acid portion is introduced by coupling an amino group to the cyclohexadiene-substituted carbon.
  • The amino substituent is functionalized with the (2E)-4-methoxy-4-oxobut-2-en-2-yl group, which is typically prepared separately and then attached via amide or imine bond formation.

Detailed Preparation Methods

Synthesis of (2E)-4-Methoxy-4-oxobut-2-enoic Acid Derivative

  • This intermediate is synthesized via esterification and oxidation reactions.
  • Typical reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at low temperatures (0–20 °C).
  • Reaction yields vary; for example, yields of 26% to 62% have been reported depending on conditions and purification methods.
  • Purification is commonly done by silica gel chromatography using solvent systems like dichloromethane/methanol or hexane/ethyl acetate mixtures.

Coupling of the Amino Group to the Cyclohexadiene Substrate

  • The amino acid derivative is formed by reacting the cyclohexadiene-containing intermediate with the methoxy-oxobutene amine derivative.
  • This step requires careful control of stereochemistry to maintain the (2R) configuration.
  • Carbodiimide coupling agents and mild bases are used to facilitate amide bond formation without racemization.
  • Reaction conditions typically involve room temperature stirring in aprotic solvents such as dichloromethane or dimethylformamide.

Formation of the Sodium Salt

  • The final step involves neutralization of the carboxylic acid with sodium hydroxide or sodium bicarbonate to yield the sodium salt.
  • This step is performed in aqueous or mixed aqueous-organic media.
  • The sodium salt form improves compound stability and solubility for further applications.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents & Catalysts Solvent Temperature Yield (%) Notes
1. Synthesis of (2E)-4-methoxy-4-oxobut-2-enoic acid derivative Esterification/oxidation EDAC, DMAP Dichloromethane 0–20 °C 26–62 Purification by silica gel chromatography
2. Coupling with cyclohexadiene amino intermediate Amide bond formation Carbodiimides, mild base DCM or DMF Room temp Not widely reported Stereochemistry control critical
3. Neutralization to sodium salt Acid-base reaction NaOH or NaHCO3 Aqueous or mixed solvent Ambient Quantitative Enhances solubility and stability

Research Findings and Considerations

  • The stereochemical integrity of the (2R) center is essential for biological activity; thus, mild reaction conditions and stereoselective reagents are preferred.
  • The cyclohexadiene moiety is sensitive to oxidation; inert atmosphere or antioxidants may be required during synthesis.
  • The methoxy-oxobutene group’s (2E) configuration is maintained by controlling reaction temperature and avoiding acidic or strongly basic conditions that could cause isomerization.
  • Purification techniques such as silica gel chromatography and recrystallization are employed to isolate the pure compound.
  • The sodium salt form is favored for pharmaceutical research due to improved aqueous solubility and handling properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing Sodium (2R)-2-(cyclohexa-1,4-dien-1-yl)-2-{[(2E)-4-methoxy-4-oxobut-2-en-2-yl]amino}acetate?

Answer:
The synthesis typically involves three key steps:

Formation of the (2E)-4-methoxy-4-oxobut-2-en-2-ylamino moiety : This can be achieved via a Michael addition using a protected (2E)-4-methoxy-4-oxobut-2-enoic acid derivative (synonym: (2Z)-4-methoxy-4-oxobut-2-enoic acid) and an appropriate amine under basic conditions .

Chiral resolution : The stereochemistry at the 2R position is critical. Enzymatic resolution or chiral auxiliaries (e.g., Evans oxazolidinones) are often employed to ensure enantiomeric purity .

Sodium salt formation : The final carboxylate group is deprotonated using sodium hydroxide or sodium bicarbonate in a polar solvent (e.g., ethanol/water mixture) .
Validation : Monitor intermediates via 1H^1H-NMR for stereochemical integrity and confirm the final product using high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Answer:
Discrepancies in stereochemical data often arise from:

  • Racemization during synthesis : Check reaction pH and temperature; acidic/basic conditions can epimerize chiral centers. Use low-temperature (<0C<0^\circ C) reactions and aprotic solvents.
  • Crystallographic ambiguity : Employ the SHELXL software for refinement, leveraging its robust handling of twinned or high-disorder crystals. Validate against circular dichroism (CD) spectra to confirm absolute configuration .
  • Dynamic NMR (DNMR) : Use variable-temperature 1H^1H-NMR to detect rotamers or conformational exchange that may obscure stereochemical analysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify proton environments (e.g., cyclohexadienyl protons at δ 5.5–6.2 ppm, methoxy singlet at δ 3.7 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) functionalities .
  • X-ray Diffraction (XRD) : Resolve absolute stereochemistry and molecular packing. SHELXL is recommended for refinement due to its precision with small-molecule crystals .

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate optimized geometries and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Molecular Docking : If the compound targets enzymes (e.g., proteases), use AutoDock Vina to simulate binding affinities. Validate with isothermal titration calorimetry (ITC) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments using GROMACS. Focus on sodium ion coordination in polar solvents .

Basic: What are the key challenges in purifying this sodium salt?

Answer:

  • Hydrolysis sensitivity : The ester and amide groups are prone to hydrolysis under acidic/basic conditions. Use neutral pH during column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Sodium ion exchange : Avoid cation-exchange resins, which may replace Na+^+ with H+^+. Prefer size-exclusion chromatography (SEC) or recrystallization from ethanol/water .

Advanced: How can researchers validate the compound’s stability under varying experimental conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the methoxy ester) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Aqueous solutions typically show first-order degradation kinetics .

Basic: What are the compound’s likely biological targets based on structural analogs?

Answer:
The α,β-unsaturated ester and amide motifs suggest potential as:

  • Protease inhibitors : The electrophilic enoate may covalently bind catalytic cysteine residues (e.g., in SARS-CoV-2 Mpro^\text{pro}) .
  • Kinase modulators : Cyclohexadienyl groups mimic ATP’s adenine ring in kinase binding pockets .
    Validate via enzymatic assays (e.g., fluorescence-based protease activity assays) .

Advanced: How to optimize crystallization for X-ray diffraction studies?

Answer:

  • Solvent Screening : Use vapor diffusion with 24–48 solvent combinations (e.g., PEG 4000, DMSO, methanol). Sodium salts often crystallize best from ethanol/water (3:1 v/v) .
  • Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-freezing in liquid nitrogen .
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets. SHELXL’s TWINABS can correct for absorption effects .

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